molecular formula C24H20N2O2S B14586642 Acetamide, 2,2'-thiobis[N-1-naphthalenyl- CAS No. 61580-43-6

Acetamide, 2,2'-thiobis[N-1-naphthalenyl-

Cat. No.: B14586642
CAS No.: 61580-43-6
M. Wt: 400.5 g/mol
InChI Key: RZPKEALTVTYMLK-UHFFFAOYSA-N
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Description

2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected via a sulfur atom and acetamide groups. This compound is known for its diverse applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) typically involves the reaction of naphthalen-1-ylamine with thiobis(acetic acid) under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Nitrated or halogenated derivatives of the naphthalene rings.

Scientific Research Applications

2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom can form bonds with various biological molecules, potentially disrupting their normal function. Additionally, the naphthalene rings can interact with aromatic residues in proteins, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetamide: A compound with a similar naphthalene structure but lacking the sulfur linkage.

    2,2’-Thiodiacetamide: Contains a similar sulfur linkage but with different substituents.

Uniqueness

2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) is unique due to its combination of naphthalene rings and sulfur linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61580-43-6

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C24H20N2O2S/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-29-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28)

InChI Key

RZPKEALTVTYMLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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